Product packaging for 4-(Hydroxyimino)decan-3-one(Cat. No.:CAS No. 820211-60-7)

4-(Hydroxyimino)decan-3-one

Cat. No.: B12519166
CAS No.: 820211-60-7
M. Wt: 185.26 g/mol
InChI Key: GYPVZRPZVCHHEI-UHFFFAOYSA-N
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Description

4-(Hydroxyimino)decan-3-one is a high-purity chemical compound offered for research and development purposes. Compounds featuring the hydroxyimino (oxime) functional group are of significant interest in various scientific fields. They are frequently explored as key intermediates in organic synthesis and for their potential biological activity. Research into similar structures has shown that such compounds can act as ligands for biological targets, including central nervous system receptors . The ketone moiety in the molecular structure also makes it a candidate for coordination chemistry and the development of novel materials or catalysts. This product is characterized using advanced analytical techniques to ensure identity and purity, supporting reliable and reproducible research outcomes. It is supplied as a research chemical and is strictly for laboratory use. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B12519166 4-(Hydroxyimino)decan-3-one CAS No. 820211-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820211-60-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-hydroxyiminodecan-3-one

InChI

InChI=1S/C10H19NO2/c1-3-5-6-7-8-9(11-13)10(12)4-2/h13H,3-8H2,1-2H3

InChI Key

GYPVZRPZVCHHEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NO)C(=O)CC

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxyimino Decan 3 One and Its Precursors

Oximation Reactions for 4-(Hydroxyimino)decan-3-one Synthesis

Oximation is the reaction of a carbonyl compound with hydroxylamine (B1172632) to form an oxime. wikipedia.org This condensation reaction is a fundamental method for converting aldehydes and ketones into their corresponding oxime derivatives and is the most direct conceptual route to this compound. wikipedia.org

Direct Oximation of Decan-3,4-dione (Hypothesized Precursor)

The most direct synthetic pathway to this compound involves the selective mono-oximation of its corresponding α-diketone precursor, decan-3,4-dione. The reaction involves the nucleophilic attack of hydroxylamine on one of the two carbonyl carbons. Given the unsymmetrical nature of decan-3,4-dione, this reaction could potentially yield two regioisomers: this compound and 3-(hydroxyimino)decan-4-one. The control of regioselectivity is a key challenge and is often influenced by steric and electronic factors of the diketone substrate.

The formation of oximes can be conducted under various pH conditions, which influences the reactivity of the hydroxylamine nucleophile and the carbonyl electrophile. unive.it

Acidic Media: In acidic conditions, typically using hydroxylamine hydrochloride (NH₂OH·HCl), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, excessively low pH will protonate the nitrogen of hydroxylamine, reducing its nucleophilicity. Catalysts such as oxalic acid or trifluoroacetic acid are often employed to facilitate the reaction. unive.itorientjchem.org

Neutral Media: Oximation can proceed at neutral pH, but the reaction rates are often slower compared to catalyzed reactions.

Basic Media: In the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), the free, more nucleophilic form of hydroxylamine is generated from its hydrochloride salt. nih.govunive.it This is a classical method for preparing oximes. nih.gov

Table 1: Hypothetical Oximation Conditions for Decan-3,4-dione

ConditionCatalyst/BaseTypical TemperatureKey Feature
AcidicOxalic AcidRefluxEnhances carbonyl electrophilicity.
AcidicTrifluoroacetic Acid70 °CActs as both solvent and catalyst. unive.it
BasicPyridineRefluxGenerates free hydroxylamine nucleophile. nih.gov
NeutralNoneRoom Temp - RefluxGenerally slower reaction rate.

Table 2: Influence of Solvent on Generic Ketone Oximation

SolventPolarityTypical YieldRationale
Ethanol/WaterHighGood to ExcellentGood solubility for both NH₂OH·HCl and organic substrate.
AcetonitrileHighExcellentEffective for acid-catalyzed reactions. orientjchem.org
Tetrahydrofuran (THF)MediumModerateLower solubility for hydroxylamine salts may slow the reaction.
TolueneLowPoorImmiscibility and poor solubility of hydroxylamine salt.

Modern synthetic chemistry emphasizes the use of environmentally benign processes. essentialchemicalindustry.org Several green chemistry principles have been applied to oximation reactions, which could be adapted for the synthesis of this compound. encyclopedia.pub

Solvent-Free Conditions: One approach involves mechanochemistry, where reactants are ground together in a mortar and pestle, often with a solid catalyst like bismuth(III) oxide (Bi₂O₃). nih.gov This method eliminates the need for solvents, reduces waste, and can lead to high yields in short reaction times. nih.gov

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the rate of oximation, reducing reaction times from hours to minutes and often improving yields. encyclopedia.pub

Aqueous Media: Utilizing water as a solvent, where possible, aligns with green chemistry principles. Brønsted acid-catalyzed reactions in aqueous media have been demonstrated for similar transformations. rsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional MethodGreen Method (Grinding)
Solvent Ethanol/PyridineNone (Solvent-free)
Energy Input Hours of refluxMinutes of grinding
Catalyst Stoichiometric baseCatalytic Bi₂O₃ nih.gov
Work-up Liquid-liquid extractionSimple filtration
Waste Generation High (organic solvents)Minimal

Alternative Synthetic Routes to the this compound Framework

Beyond the direct oximation of a diketone, the α-hydroxyimino ketone moiety can be installed through the functionalization of a monoketone precursor.

An established method for the synthesis of α-hydroxyimino ketones involves the α-nitrosation of a ketone. For the synthesis of this compound, this would begin with decan-3-one. The reaction is typically carried out by treating the ketone with a nitrosating agent, such as an alkyl nitrite (B80452) (e.g., ethyl nitrite or butyl nitrite), under acidic conditions (e.g., using ethereal hydrochloric acid). wikipedia.org

Carbon-Carbon Bond Formation Strategies Incorporating Oxime Functionality

The incorporation of the oxime or a precursor functional group during the formation of key carbon-carbon bonds represents an efficient approach to α-keto oximes. These methods build the core structure while setting the stage for the desired functionality, often leveraging the unique reactivity of nitroso or nitro groups.

One prominent strategy is the Nitrosocarbonyl–Henry and Denitration Cascade . This reaction facilitates the synthesis of α-keto oximes from nitroalkanes. acs.org In a potential synthesis for a precursor to this compound, a higher-order nitroalkane (like 1-nitropropane) could react with an in situ generated nitrosocarbonyl intermediate. acs.org The reaction proceeds via an N-selective nitroso-Henry reaction, followed by a denitration cascade that results in the selective formation of the α-keto oxime. acs.org This method is catalyzed by an organic base, such as quinidine, and can achieve high yields for various substituted α-keto oximes. acs.org

Another conceptually related approach involves the reaction of alkyl nitrites with carbon acids . wikipedia.org For instance, a ketone that could serve as a precursor, such as decan-3-one, could be reacted with an alkyl nitrite (e.g., ethyl nitrite) in the presence of an acid catalyst like ethereal hydrochloric acid. wikipedia.org This reaction, a type of nitrosation at the α-carbon, directly introduces the NOH group, forming the target α-keto oxime.

Radical-mediated reactions have also emerged as a powerful tool. Strategies involving the cleavage of the N–O bond in oxime esters can trigger adjacent C–C bond cleavage, generating carbon-centered radicals that can participate in new C–C bond formation. mdpi.com While often used for degradation or rearrangement, these principles can be adapted for synthetic strategies where an oxime-containing fragment is coupled with another molecule. For example, a radical addition of an acyl oxime ester to an activated alkyne has been used to construct complex cyclic structures, demonstrating the potential for using oxime derivatives in C-C bond-forming reactions. mdpi.com

The table below summarizes key aspects of these synthetic strategies applicable to the formation of α-keto oximes.

Synthetic Strategy Key Reactants Catalyst/Conditions Typical Yields (for analogous compounds)
Nitrosocarbonyl–Henry/DenitrationNitroalkane, Hydroxamic AcidOrganic Base (e.g., Quinidine), MnO₂52–80% acs.org
Nitrosation of KetonesKetone, Alkyl NitriteAcid (e.g., HCl)General Method wikipedia.org
Radical AdditionAcyl Oxime Ester, Alkyne/AlkenePhotocatalyst or Metal CatalystModerate to Excellent mdpi.com

Purification and Isolation Techniques for Research Scale

The purification and isolation of this compound on a research scale rely on standard and specialized organic chemistry techniques that exploit the compound's physical and chemical properties. Oximes are often crystalline solids, which aids in their purification. nih.gov

Liquid-Liquid Extraction: A primary method for initial purification involves exploiting the weak acidity of the oxime's hydroxyl group (pKa typically in the range of 10-12). cdc.gov The crude product, dissolved in a water-immiscible organic solvent, can be washed with a dilute aqueous base (e.g., sodium carbonate or dilute sodium hydroxide solution) to remove acidic impurities. google.com Conversely, this compound can be selectively extracted from an organic layer into an aqueous base. The aqueous layer can then be separated, acidified to neutralize the oximate, and the pure product extracted back into an organic solvent. This technique is effective for separating the oxime from neutral and basic non-polar impurities. cdc.gov

Chromatography: Flash column chromatography is a highly effective method for purifying oximes on a research scale. nih.gov Silica (B1680970) gel is a common stationary phase, with elution carried out using a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate. nih.gov It is crucial to use all-glass systems for any gas chromatography analysis, as hot metal surfaces can cause oximes to decompose into nitriles. cdc.gov For challenging separations, specialized liquid phases like polyglycol on glass bead supports have been shown to be effective. cdc.gov

Crystallization: As oximes are frequently crystalline compounds, recrystallization is a powerful final purification step. nih.govresearchgate.net The purified compound from chromatography or extraction is dissolved in a minimum amount of a hot solvent, and the solution is slowly cooled to induce the formation of high-purity crystals. Common solvents for recrystallizing oximes include ethanol, methanol, or mixtures of a soluble solvent with an anti-solvent (e.g., ethyl acetate/hexanes). researchgate.net

Distillation: If the oxime is a thermally stable liquid or low-melting solid, distillation under reduced pressure (vacuum distillation) can be used for purification. This method is particularly useful for removing non-volatile impurities. googleapis.com For example, in the purification of cyclohexanone-oxime, distillation at 120°C under a residual pressure of 10 mm Hg was used effectively. googleapis.com

The following table outlines the common purification techniques for research-scale isolation of oximes.

Technique Principle of Separation Application & Considerations for this compound
Liquid-Liquid ExtractionDifferential solubility based on acidity/basicity.Exploits the weak acidity of the oxime group for separation from neutral or basic impurities. cdc.gov
Column ChromatographyDifferential adsorption to a solid stationary phase.Standard method using silica gel; eluent systems like ethyl acetate/hexanes are common. nih.gov
CrystallizationDifference in solubility between the compound and impurities at different temperatures.Effective final purification step due to the often crystalline nature of oximes. nih.govresearchgate.net
Vacuum DistillationSeparation based on differences in boiling points at reduced pressure.Applicable if the compound is thermally stable; removes non-volatile residues. googleapis.com

Reactivity and Chemical Transformations of 4 Hydroxyimino Decan 3 One

Reactions of the Oxime Functionality

Hydrolysis Pathways and Mechanism Elucidation

The hydrolysis of the oxime group in 4-(Hydroxyimino)decan-3-one regenerates the parent ketone, decan-3,4-dione. This reaction typically proceeds by heating in the presence of an inorganic acid. wikipedia.org The process is generally understood to be acid-catalyzed, involving the protonation of the oxime's nitrogen or oxygen atom, which facilitates nucleophilic attack by water at the carbon atom of the C=N bond. raineslab.com While aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones, the reaction can be driven to completion. wikipedia.orgraineslab.com

The mechanism involves the formation of a carbinolamine intermediate, which then eliminates hydroxylamine (B1172632) to yield the corresponding ketone. khanacademy.org To ensure the reaction proceeds to completion, a trapping agent, such as an excess of an aldehyde, can be used to sequester the liberated hydroxylamine, thus preventing the reverse condensation reaction. raineslab.com

Beyond simple acid-catalyzed hydrolysis, various reagents have been developed to effect this transformation under milder conditions. These methods often involve oxidative cleavage or reaction with specific reagents that readily convert the oxime back to the carbonyl group.

Table 1: Selected Reagents and Conditions for Oxime Hydrolysis

Reagent/ConditionDescriptionReference
Inorganic Acids (e.g., HCl) Heating in the presence of acid cleaves the oxime to the ketone and hydroxylamine. wikipedia.org
Koser's Reagent [PhI(OH)OTs] A hypervalent iodine reagent that achieves hydrolysis to ketones in high yields at room temperature in THF. organic-chemistry.org
2-Iodylbenzoic acid (IBX) / β-cyclodextrin Converts oximes to carbonyl compounds at room temperature in water. organic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidatively deoximates ketoximes under mild conditions in a short time. organic-chemistry.org
Photoexcited Nitroarenes An oxidative cleavage method where water can act as the oxygen source for the resulting ketone. nih.gov nih.gov

Reduction Studies of the Oxime Group

The reduction of the oxime functionality in this compound is a key transformation for synthesizing the corresponding amine, 4-aminodecan-3-one. This conversion can be achieved through several methods, primarily categorized as catalytic hydrogenation or reduction with metal hydrides. A significant challenge in oxime reduction is achieving chemoselectivity for the C=N bond reduction without causing the reductive cleavage of the weaker N-O bond, which would also lead to the primary amine but via a different intermediate. nih.gov

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines. wikipedia.org This process involves treating the oxime with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Raney Nickel: This catalyst is effective for catalytic transfer hydrogenation, using a hydrogen donor like 2-propanol. This method can successfully reduce ketoximes to their primary amines. utc.edu

Platinum-based Catalysts: Platinum catalysts, often used in conjunction with a strong Brønsted acid, can chemoselectively reduce the C=N bond to produce hydroxylamines, which can be further reduced to primary amines. nih.gov

Iridium-based Catalysts: Homogeneous iridium complexes have been developed for the hydrogenation of oximes, showing high generality and efficiency in producing hydroxylamines, which are precursors to amines. nih.gov

Table 2: Catalytic Systems for Hydrogenation of Oximes

Catalytic SystemReductantKey FeaturesReference
Raney Nickel® 2-propanolEffective for catalytic transfer hydrogenation to primary amines. utc.edu
Platinum/C H₂Used with a strong Brønsted acid to promote reduction. nih.gov
Iridium Complexes H₂Homogeneous catalysts that show high activity and selectivity. nih.gov

Metal hydride reagents are powerful reducing agents capable of converting oximes to amines. The reactivity and selectivity of these reagents can be tuned by altering the specific hydride used and the reaction conditions.

Lithium Aluminum Hydride (LiAlH₄): A strong hydride reagent that effectively reduces oximes to primary amines. mdma.ch The mechanism involves the addition of a hydride ion to the C=N double bond, followed by the reductive cleavage of the N-O bond. stackexchange.com The optimal molar ratio of oxime to LiAlH₄ is typically 1:1.5 to ensure complete reduction. mdma.ch In some cases, particularly with aromatic ketoximes, this reduction can be accompanied by a Beckmann-type rearrangement. mdma.ch

Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent compared to LiAlH₄. For α-substituted β-ketoesters, which are structurally related to this compound, NaBH₃CN in acidic media provides a stereoselective route to the corresponding hydroxyamino derivatives, which can be subsequently converted to the final amine. jst.go.jp

Hydrosilanes/B(C₆F₅)₃: This combination can lead to a reductive rearrangement of oximes, yielding secondary amines with high chemoselectivity over the simple reduction to primary amines.

Table 3: Metal Hydride Reagents for Oxime Reduction

ReagentKey CharacteristicsProduct(s)Reference
Lithium Aluminum Hydride (LiAlH₄) Strong, non-selective hydride donor.Primary amines; potential for rearrangement products. mdma.chstackexchange.com
Sodium Cyanoborohydride (NaBH₃CN) Milder hydride donor, often used in acidic media for stereoselective reductions.Hydroxyamino intermediates, leading to cis-substituted products. jst.go.jp
Hydrosilanes / B(C₆F₅)₃ Catalytic system promoting reductive rearrangement.Secondary amines.

Alkylation and Acylation of the Oxime Nitrogen and Oxygen

The hydroxyl group of the oxime functionality in this compound can be readily derivatized through alkylation or acylation reactions. These transformations yield oxime ethers and oxime esters, respectively, which are themselves valuable synthetic intermediates.

Oxime Ethers are typically synthesized by the O-alkylation of the oxime. A common method involves deprotonating the oxime with a base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. jocpr.com One-pot procedures have been developed where a ketone is reacted with hydroxylamine hydrochloride, a base such as potassium carbonate, and an alkyl halide in a suitable solvent like THF. jocpr.comjocpr.com

Oxime Esters are formed by the acylation of the oxime's hydroxyl group. This is generally achieved by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. arpgweb.com For example, the reaction of a ketoxime with terphthaloyl chloride under basic conditions yields the corresponding terphthaloyl oxime ester. arpgweb.com Milder esterification conditions using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) have also been reported. organic-chemistry.org

Table 4: Synthesis of Oxime Ethers and Esters

Product TypeReagentsConditionsReference
Oxime Ether Alkyl Halide, Base (e.g., K₂CO₃)One-pot reaction in a solvent like THF. jocpr.comjocpr.com
Oxime Ester Acid Chloride (e.g., Terphthaloyl chloride), BaseReaction under basic conditions at 0-5 °C to room temperature. arpgweb.com
Oxime Ester Carboxylic Acid, EDCI, DMAPMild esterification at room temperature. organic-chemistry.org
Oxime Ester Aldehyde, Aniline (B41778), NHPI Ester, Eosin YVisible-light mediated one-pot, three-component reaction. nih.gov
Regioselectivity in Alkylation Reactions

The alkylation of oximes can occur at either the oxygen or the nitrogen atom, leading to O-alkylated or N-alkylated products (nitrones), respectively. The regioselectivity of this reaction for this compound is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used. While specific studies on this compound are not prevalent, general principles of oxime alkylation suggest that the use of "hard" alkylating agents, such as dimethyl sulfate, in polar aprotic solvents would likely favor O-alkylation. Conversely, "soft" alkylating agents might favor N-alkylation. The presence of the adjacent ketone group could also exert an electronic influence on the nucleophilicity of the oxime oxygen and nitrogen, potentially affecting the O/N alkylation ratio.

Table 1: Potential Products of this compound Alkylation

Alkylating Agent (RX) Major Product Structure
Methyl iodide (CH₃I) 4-(Methoxyimino)decan-3-one (O-alkylation) CH₃(CH₂)₅C(=O)C(=NOCH₃)CH₂CH₃

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org For a ketoxime like this compound, this rearrangement involves the migration of an alkyl group from the carbon to the nitrogen atom. chemistrysteps.com The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation in a strong acid like sulfuric acid or treatment with reagents such as phosphorus pentachloride. wikipedia.orglibretexts.org

The key feature of the Beckmann rearrangement is its stereospecificity: the group that is anti-periplanar (trans) to the leaving group on the nitrogen atom is the one that migrates. organic-chemistry.orgchemistrysteps.com Since this compound is an unsymmetrical ketoxime, it can exist as two geometric isomers (E and Z). The specific isomer undergoing rearrangement will determine the structure of the resulting amide product.

If the hexyl group is anti to the hydroxyl group, it will migrate, leading to the formation of N-hexyl propanamide and butyronitrile (from fragmentation, a common side reaction).

If the ethyl group is anti to the hydroxyl group, it will migrate, resulting in the formation of N-ethyl heptanamide.

The conditions of the reaction can sometimes lead to isomerization between the E and Z forms of the oxime, potentially resulting in a mixture of amide products. chemistrysteps.com

Table 2: Predicted Beckmann Rearrangement Products of this compound Isomers

Migrating Group (anti to -OH) Product Amide
Hexyl group N-Ethylheptanamide

Oxidation Reactions of the Oxime Group

The oxime functionality can undergo various oxidation reactions. A significant transformation is the oxidation of aldoximes to generate nitrile oxides, which are valuable intermediates in the synthesis of heterocyclic compounds like isoxazoles. researchgate.net While this compound is a ketoxime, α-oxo-ketoximes can also form nitrile oxides under specific conditions. arkat-usa.org The oxidation of the oxime group in this compound with hypervalent iodine reagents, such as diacetoxyiodobenzene (DIB), in a nucleophilic solvent like methanol could potentially lead to the formation of a nitrile oxide through the solvolytic fragmentation of the C3-C4 bond. arkat-usa.org

The generated nitrile oxide intermediate is highly reactive and can undergo [3+2] cycloaddition reactions with alkynes to produce isoxazoles. researchgate.net Other oxidizing agents can also be employed, and the reaction products can vary depending on the specific reagents and conditions used. organic-chemistry.org For instance, oxidation catalyzed by certain hemoproteins may lead to the formation of ketones and nitroalkanes. nih.gov

Reactions of the Ketone Functionality

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the carbon-oxygen double bond to a single bond, resulting in a tetrahedral intermediate. msu.rulibretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. The adjacent electron-withdrawing oxime group may increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 4-(hydroxyimino)decan-3-ol.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgBr), add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after an acidic workup. masterorganicchemistry.com

Cyanohydrin Formation: The addition of a cyanide ion (from HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group at the same carbon. msu.ru

Table 3: Examples of Nucleophilic Addition to this compound

Nucleophile Reagent Example Product Type
Hydride (H⁻) NaBH₄ Secondary Alcohol
Alkyl anion (R⁻) CH₃MgBr Tertiary Alcohol
Cyanide (CN⁻) NaCN, H⁺ Cyanohydrin

Condensation Reactions at the Ketone Site

The ketone functionality of this compound can participate in condensation reactions, where the initial nucleophilic addition is followed by the elimination of a small molecule, typically water. These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen double bonds.

One important class of condensation reactions involves the reaction of the ketone with primary amines and their derivatives to form imines (Schiff bases) or related compounds. For example, reaction with a hydrazine derivative would yield a hydrazone. The α-hydrogens adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds, including another molecule of this compound. osti.govnih.gov

Formation of Diketone Derivatives from this compound

A key transformation to generate a diketone derivative from this compound is the hydrolysis of the oxime group. The hydrolysis of oximes, typically achieved by heating in the presence of an inorganic acid, cleaves the C=N bond and regenerates the carbonyl group. wikipedia.org Applying this reaction to this compound would convert the oxime back into a ketone, resulting in the formation of the α-diketone, decan-3,4-dione.

This α-diketone is a versatile synthetic intermediate. The synthesis of 1,4-diketones is also a significant area of organic chemistry, often achieved through methods like the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone. nih.govnih.gov However, the direct conversion of this compound to a 1,4-diketone is less straightforward than its conversion to a 1,2-diketone via hydrolysis.

Chemoselectivity in Reactions Involving Both Oxime and Ketone Groups

The presence of both a ketone and an oxime functional group within this compound necessitates a careful consideration of chemoselectivity in its reactions. The differential reactivity of these two groups allows for selective transformations, where one group reacts preferentially over the other under specific reaction conditions. This selectivity is influenced by factors such as the nature of the reagents, catalysts, and reaction conditions.

The ketone and oxime groups exhibit distinct reactivities towards various reagents. The carbonyl carbon of the ketone is a hard electrophile, making it susceptible to attack by strong, hard nucleophiles like Grignard reagents or organolithium compounds. In contrast, the oxime group presents both a nucleophilic nitrogen atom and a slightly acidic hydroxyl group, and the C=N bond can also act as an electrophile, particularly after activation of the hydroxyl group.

Reduction reactions are a prime example of this differential reactivity. The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the oxime group intact. Conversely, the oxime can be reduced to an amine using stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This selectivity is attributed to the greater electrophilicity of the ketone carbonyl carbon compared to the imine carbon of the oxime. libretexts.orglibretexts.org

The oxime's hydroxyl group can be selectively acylated or alkylated under basic conditions without affecting the ketone. Furthermore, the oxime can undergo reactions specific to its functionality, such as the Beckmann rearrangement, which converts the ketoxime into an amide upon treatment with acid. masterorganicchemistry.com The ketone, on the other hand, will not undergo such a rearrangement.

The following table summarizes the expected differential reactivity of this compound with various reagents.

ReagentExpected Predominant Reaction at Ketone GroupExpected Predominant Reaction at Oxime Group
Sodium Borohydride (NaBH₄)Reduction to secondary alcoholNo reaction
Lithium Aluminum Hydride (LiAlH₄)Reduction to secondary alcoholReduction to amine
Grignard Reagent (R-MgX)Nucleophilic addition to form a tertiary alcoholDeprotonation of the oxime hydroxyl
Acetic Anhydride/Pyridine (B92270)No reactionO-acylation of the oxime
PCl₅ or H₂SO₄No reactionBeckmann rearrangement

A tandem reaction, also known as a domino or cascade reaction, is a sequence of intramolecular or intermolecular reactions that occur consecutively in a single pot to produce a product that is significantly more complex than the starting material. wikipedia.orgrsc.org The close proximity of the ketone and oxime functional groups in this compound makes it an ideal substrate for such processes. These reactions are highly efficient as they minimize the need for purification of intermediates, reduce waste, and can lead to the rapid construction of complex molecular architectures. mdpi.com

One potential tandem reaction for this compound is a reductive cyclization. Treatment of the molecule with a reducing agent that can act on both the ketone and the oxime, followed by an acid-catalyzed cyclization, could lead to the formation of a cyclic amine. For instance, catalytic hydrogenation could first reduce the ketone to a hydroxyl group and the oxime to an amino group. The resulting amino alcohol could then undergo an intramolecular cyclization to form a substituted piperidine derivative.

Another possibility involves the generation of a nitrile oxide from the oxime moiety. acs.org This highly reactive intermediate could then undergo an intramolecular [3+2] cycloaddition with a double bond introduced into the decan-3-one backbone, leading to the formation of a bicyclic isoxazoline derivative in a cascade fashion.

The following table outlines a hypothetical tandem reaction of this compound.

Reaction SequenceIntermediateFinal Product
1. Reduction (e.g., H₂, Pd/C) 2. Acid-catalyzed cyclization4-aminodecan-3-olSubstituted piperidine derivative
1. Oxidation of oxime to nitrile oxide 2. Intramolecular cycloadditionNitrile oxide intermediateBicyclic isoxazoline derivative

Stereochemical Considerations in 4 Hydroxyimino Decan 3 One

E/Z Isomerism of the Oxime Group in 4-(Hydroxyimino)decan-3-one

The carbon-nitrogen double bond (C=N) of the oxime group in this compound is subject to restricted rotation, leading to the existence of two geometric isomers, designated as E and Z. adichemistry.comstudymind.co.uk The descriptors E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are assigned based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. For this compound, the substituents on the nitrogen are the hydroxyl group and a lone pair of electrons. On the carbon atom, the substituents are the ethyl group and the hexyl ketone group.

The assignment of E/Z isomers is determined by the relative orientation of the higher-priority groups on the carbon and nitrogen atoms of the oxime. adichemistry.com In the case of this compound, the hydroxyl group on the nitrogen has a higher priority than the lone pair. On the carbon, the priority between the ethyl and the 1-oxoheptyl groups is determined by the atoms directly attached to the C=N carbon.

Table 1: Priority of Substituents for E/Z Isomer Assignment in this compound

PositionSubstituentPriority
Nitrogen-OHHigh
Lone PairLow
Carbon-C(=O)(CH₂)₅CH₃High
-CH₂CH₃Low

The Z-isomer is the configuration where the hydroxyl group and the higher-priority group on the carbon are on the same side of the C=N double bond. Conversely, the E-isomer has these groups on opposite sides. adichemistry.com

The ratio of E and Z isomers of this compound formed during its synthesis can be influenced by several factors, primarily steric and electronic effects.

Steric Hindrance: The steric bulk of the substituents on the carbonyl carbon (the ethyl and hexyl groups) plays a significant role. The thermodynamically more stable isomer is typically the one that minimizes steric repulsion between the hydroxyl group of the oxime and the larger substituent on the α-carbon. In the case of this compound, the hexyl ketone group is bulkier than the ethyl group. Therefore, the E-isomer, where the hydroxyl group is on the opposite side of the bulkier hexyl ketone group, is generally expected to be the more stable and predominant isomer.

Electronic Effects: The electronic properties of the substituents can also influence the isomeric ratio. The inductive effect of the carbonyl group in the hexyl ketone moiety can affect the electron density around the C=N bond, which in turn can influence the stability of the isomers.

Reaction Conditions: The conditions under which the oximation reaction is carried out, such as temperature, solvent, and pH, can also affect the kinetic versus thermodynamic control of the product distribution, thereby influencing the E/Z ratio. researchgate.net For instance, temperature can alter the position of the equilibrium between the isomers. researchgate.net

The interconversion between the E and Z isomers of this compound can occur, often catalyzed by acids or bases, or induced by thermal or photochemical means. mdpi.comresearchgate.net

Acid-Catalyzed Isomerization: In the presence of an acid, the nitrogen atom of the oxime can be protonated. This protonation weakens the C=N double bond, allowing for rotation around the C-N single bond. Subsequent deprotonation can then lead to the formation of the other isomer. researchgate.net The rate of this isomerization is dependent on the acid concentration and the temperature. researchgate.net

Base-Catalyzed Isomerization: While less common, base-catalyzed isomerization can also occur, proceeding through a deprotonation-reprotonation mechanism of the hydroxyl group.

Thermal and Photochemical Isomerization: Heat or UV irradiation can provide the energy required to overcome the rotational barrier of the C=N double bond, leading to isomerization. The specific conditions required would depend on the activation energy for the isomerization of this compound.

The kinetics of isomerization are influenced by the energy barrier to rotation around the C=N bond. This barrier is generally lower than that of a C=C double bond but high enough to allow for the isolation of individual isomers under normal conditions.

Conformational Analysis of the Decanone Backbone

The study of these different spatial arrangements and their relative energies is known as conformational analysis. libretexts.org For a long-chain ketone like this, the conformations are primarily governed by the interplay of torsional strain and steric interactions between adjacent groups. libretexts.orgnih.gov

The lowest energy conformations will seek to minimize these unfavorable interactions. For the alkyl chain, a staggered arrangement of substituents around the C-C bonds is generally preferred. The presence of the carbonyl and oxime groups introduces specific electronic and steric constraints that will further influence the local conformation. For example, alkyl aldehydes and ketones often favor conformations where a C-H or C-C bond of an adjacent carbon is eclipsed with the C=O bond to allow for stabilizing hyperconjugation. imperial.ac.uk

Computational modeling can be a powerful tool to predict the lowest energy conformations of the decanone backbone in this compound. nih.gov

Chiral Derivatives of this compound

While this compound itself is achiral, the introduction of a substituent at the C5 position or other positions along the decanone chain could create a chiral center. More commonly, chiral derivatives can be conceptualized through reactions that introduce chirality at the α-carbon (C4) or β-carbon (C2). Chiral α-amino ketones are important structural motifs in many bioactive molecules. nih.govrsc.org

The synthesis of chiral derivatives of α-oximino ketones, and by extension, this compound, can be achieved through various enantioselective methods. These approaches aim to produce a single enantiomer in excess.

Asymmetric Catalysis: One of the most powerful methods for enantioselective synthesis is the use of chiral catalysts. For instance, the asymmetric reduction of the ketone functionality or the asymmetric amination of a related enolate could be catalyzed by a chiral metal complex or an organocatalyst to produce chiral alcohols or amines with high enantiomeric excess. google.commdpi.com Palladium-catalyzed asymmetric arylation of α-keto imines is a known method for producing chiral α-amino ketones. researchgate.net

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Biocatalysis: Enzymes, such as ene-reductases and alcohol dehydrogenases, can be used for the stereoselective reduction of C=C and C=O bonds, respectively, to create chiral centers with high enantioselectivity. mdpi.com

Table 2: Potential Enantioselective Synthesis Strategies for Chiral Derivatives

StrategyDescriptionPotential Outcome for Derivatives
Asymmetric ReductionUse of a chiral reducing agent or catalyst (e.g., CBS catalyst) to reduce the ketone. mdpi.comEnantiomerically enriched α-hydroxy oxime.
Asymmetric AminationCatalytic α-amination of a corresponding enol ether. researchgate.netEnantiomerically enriched α-amino ketone precursor.
Biocatalytic ReductionUse of enzymes to stereoselectively reduce the C=O or a potential C=C bond in a precursor. mdpi.comHighly specific stereoisomers of the corresponding alcohol or saturated ketone.

The stereochemistry of a chiral derivative of this compound would have a profound influence on its chemical reactivity.

Diastereoselectivity: In a molecule with one or more existing stereocenters, the formation of a new stereocenter will often proceed with a preference for one diastereomer over the other. This is due to the different energetic pathways for the approach of a reagent to the different faces of the molecule, as dictated by the existing stereochemistry. nih.gov

Reaction Rates: The different spatial arrangements of atoms in different stereoisomers can lead to different rates of reaction. For example, one enantiomer might react more quickly with a chiral reagent than the other.

Product Distribution: In reactions that can lead to multiple products, the stereochemistry of the starting material can influence the ratio of the products formed. For instance, in an elimination reaction, the stereochemical relationship between the leaving group and a proton can determine which alkene isomer is formed.

The reactivity of α-haloketones, which are related to α-oximino ketones, is known to be influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond. nih.gov Similarly, the stereoelectronic effects in chiral derivatives of this compound would play a crucial role in their reactivity profiles.

No Scientific Data Found for this compound Coordination Chemistry

Despite a thorough search of available scientific literature and chemical databases, no research or data could be found on the coordination chemistry of the compound this compound.

Consequently, it is not possible to provide an article on its behavior as a ligand in metal complexes, including its chelation modes, the synthesis of its transition metal complexes, or their electronic and magnetic properties as outlined in the user's request.

The investigation sought to uncover details regarding:

Chelation Modes: Information on how this compound might act as an N-donor, O-donor, or N,O-bidentate ligand.

Synthesis of Transition Metal Complexes: Procedures for creating complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Fe(III).

Structural Elucidation: Studies determining the structure of any potential metal complexes.

Electronic and Magnetic Properties: Data from spectroscopic (UV-Vis, ESR) and magnetic moment studies of such complexes.

The absence of any published findings on these topics indicates that the coordination chemistry of this compound has likely not been a subject of scientific investigation, or at least, the results of any such studies are not publicly available. Therefore, the requested article cannot be generated.

Coordination Chemistry of 4 Hydroxyimino Decan 3 One

Theoretical Insights into Ligand-Metal Interactions

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of bonding and electronic structure within metal complexes. For ligands of the ketoxime class, such as 4-(Hydroxyimino)decan-3-one, methods like Density Functional Theory (DFT) are instrumental in elucidating the nature of the interactions between the ligand and a central metal ion. These computational investigations offer predictive insights into the geometry, stability, and electronic properties of the resulting complexes, which are crucial for interpreting experimental data and guiding the synthesis of new compounds. mdpi.com

Molecular Orbital theory is a fundamental framework for describing the electronic structure of molecules and, by extension, coordination complexes. icourse.clubresearchgate.net The interaction between the orbitals of the metal ion and the ketoxime ligand leads to the formation of new molecular orbitals that define the bonding characteristics of the complex.

A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are critical in determining the chemical reactivity and kinetic stability of the complex. researchgate.net

HOMO: In typical ketoxime-metal complexes, the HOMO is often localized on the ligand, particularly on the oxime group's nitrogen and oxygen atoms, which are the primary donor sites. This indicates that the complex is likely to act as an electron donor from these regions in reactions with electrophiles.

LUMO: Conversely, the LUMO is frequently centered on the metal ion, especially in complexes with transition metals that have accessible empty or partially filled d-orbitals. This suggests that the metal center is the most probable site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's stability. A larger gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical studies on various oxime complexes have shown that the nature of the metal ion and the substituents on the ligand can modulate this gap, thereby tuning the complex's properties.

Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of these complexes. The observed electronic transitions are often assigned as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, based on the MOs involved. scirp.org For instance, an excitation from a ligand-centered HOMO to a metal-centered LUMO would be classified as an LMCT transition. scirp.org

Table 1: Representative Frontier Molecular Orbital Data for a Model Ni(II)-Dioxime Complex

Parameter Energy (eV) Primary Contribution
HOMO -6.24 Ligand (N, O atoms)
LUMO -3.11 Ni(II) ion (d-orbitals)

| HOMO-LUMO Gap | 3.13 | - |

Note: This data is illustrative and based on typical values found for square planar Ni(II) complexes with vic-dioxime ligands as reported in computational chemistry literature. Actual values would vary depending on the specific ligand and computational method.

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis provides insights into the distribution of electron density and the degree of ionic or covalent character in the ligand-metal bonds. wikipedia.orguni-muenchen.de

In the coordination of a ketoxime ligand to a metal ion, electron density is donated from the ligand's donor atoms (typically the oxime nitrogen and/or oxygen) to the metal center. Mulliken analysis quantifies this charge transfer. scirp.org

Atomic Charges: Calculations on various oxime-metal complexes often show a net positive charge on the metal ion, which is reduced from its formal oxidation state due to electron donation from the ligand(s). Correspondingly, the donor atoms on the ligand show a decrease in electron density. The magnitude of this charge transfer is an indicator of the bond's covalency.

Bonding Character: While useful, it is acknowledged that Mulliken charges are sensitive to the choice of the basis set used in the calculation and can sometimes overestimate the covalent character of a bond. uni-muenchen.de Despite these limitations, the method remains a valuable qualitative tool for comparing charge distribution across a series of related complexes. Modern alternative methods include Natural Population Analysis (NPA) and Quantum Theory of Atoms in Molecules (QTAIM).

One of the most direct outputs from theoretical calculations is the optimized geometry of the complex, which includes bond lengths and bond angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For new or hypothetical complexes, these predictions are invaluable.

DFT calculations on metal complexes with oxime-containing ligands have demonstrated good agreement with experimental structures. biointerfaceresearch.com

Bond Lengths: The calculated metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths are fundamental parameters describing the coordination sphere. For instance, studies on various 3d transition metal complexes with glyoxime derivatives show that M-N and M-Cl bond lengths vary systematically with the metal ion (Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺). scirp.org These variations can be correlated with the ionic radii and electronic configurations of the metals.

Bond Angles: The angles around the central metal ion define the coordination geometry (e.g., square planar, tetrahedral, octahedral). Theoretical calculations can predict the most stable geometry and rationalize it based on electronic and steric factors. For example, intramolecular hydrogen bonds, which are common in coordinated oximes, can significantly influence the geometry and stability of the complex, a feature that is well-reproduced in DFT optimizations. scirp.orgacs.org

Table 2: Typical Calculated Bond Lengths in Metal-Ketoxime Complexes

Bond Typical Calculated Length (Å) Metal Ion Example
M-N (oxime) 1.85 - 2.10 Ni(II), Cu(II), Co(II)
M-O (oxime) 1.90 - 2.20 Co(III), Fe(III)
N-O (oxime) 1.35 - 1.40 -

| C=N (oxime) | 1.28 - 1.32 | - |

Note: These ranges are generalized from computational studies on various transition metal complexes with different oxime-based ligands.

Spectroscopic and Advanced Characterization Methodologies for 4 Hydroxyimino Decan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). creative-biostructure.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy for 4-(Hydroxyimino)decan-3-one provides critical information about the number of different proton environments, their electronic state, and the number of neighboring protons. The spectrum is expected to show distinct signals for the protons in the ethyl group and the hexyl chain attached to the core structure.

A key feature of ketoximes like this compound is the potential for E/Z geometric isomerism about the carbon-nitrogen double bond (C=N). creative-biostructure.comwikipedia.org This isomerism arises from the different spatial arrangements of the hydroxyl group relative to the alkyl substituents. Consequently, the ¹H NMR spectrum would likely display two distinct sets of signals, one for the E-isomer and one for the Z-isomer, with the ratio of their integrals reflecting the isomeric distribution in the sample. nih.gov The chemical shifts of protons on the carbons alpha to the C=N bond (at C-2 and C-5) are particularly sensitive to the isomer configuration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for E/Z Isomers of this compound. Predicted data based on typical values for similar functional groups.

Proton Position Predicted δ (ppm) - E Isomer Predicted δ (ppm) - Z Isomer Integration Multiplicity
-OH~10.0-11.0~10.0-11.01HSinglet (broad)
H-2 (-CH₂-)~2.60~2.502HQuartet (q)
H-5 (-CH₂-)~2.40~2.702HTriplet (t)
H-6 to H-9 (-CH₂-)₄~1.2-1.6~1.2-1.68HMultiplet (m)
H-1 (-CH₃)~1.10~1.053HTriplet (t)
H-10 (-CH₃)~0.90~0.903HTriplet (t)

Note: The chemical shift values for protons at positions 2 and 5 are most affected by the E/Z configuration.

¹³C NMR spectroscopy is used to analyze the carbon framework of a molecule. udel.edu In a decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a single peak, allowing for a direct count of the unique carbon environments. chemistrysteps.com The chemical shifts of the carbonyl carbon (C=O) and the imine carbon (C=N) are particularly diagnostic, appearing significantly downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms. udel.eduhuji.ac.il

Similar to ¹H NMR, the presence of E/Z isomers would result in a doubling of signals for the carbon atoms, especially for those near the C=N bond (C-2, C-3, C-4, C-5). chemistrysteps.com The difference in chemical shifts between isomers provides further evidence for the stereochemical complexity of the sample.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted data based on typical values for similar functional groups.

Carbon Position Predicted δ (ppm) Description
C-3 (C=O)~200-205Ketone Carbonyl
C-4 (C=N)~155-160Oxime Carbon
C-2 (-CH₂-)~30-35Methylene alpha to C=O
C-5 (-CH₂-)~25-30Methylene alpha to C=N
C-6 to C-9 (-CH₂-)₄~22-32Alkyl Chain Carbons
C-1 (-CH₃)~8-12Ethyl Group Methyl
C-10 (-CH₃)~14Hexyl Group Methyl

Note: Signals for C-2, C-3, C-4, and C-5 are expected to appear as pairs in the presence of E/Z isomers.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, and H-5 with H-6, H-6 with H-7, and so on down the hexyl chain. This allows for the mapping of the individual alkyl spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). libretexts.org An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming which protons are attached to which carbons. sdsu.edu Quaternary carbons, such as C-3 and C-4, will not show a peak in the HSQC spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the H-2 protons to the carbonyl carbon (C-3) and the imine carbon (C-4).

Correlations from the H-5 protons to the imine carbon (C-4) and the carbonyl carbon (C-3).

Correlations from the H-1 methyl protons to the C-2 methylene carbon.

These 2D NMR techniques, used in combination, provide a complete and unambiguous assignment of the molecular structure. youtube.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups. Oximes exhibit three characteristic bands related to the O-H, C=N, and N-O stretching vibrations. wikipedia.org The presence of the ketone group is confirmed by a strong absorption band for the C=O stretch.

Table 3: Characteristic IR Absorption Bands for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Oxime O-HO-H stretch3600 - 3100Medium-Broad
Ketone C=OC=O stretch1715 - 1680Strong
Oxime C=NC=N stretch1680 - 1620Medium-Weak
Alkyl C-HC-H stretch2960 - 2850Strong
Oxime N-ON-O stretch960 - 930Medium

Source of typical wavenumber ranges. wikipedia.org

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C=N stretch is often more prominent in the Raman spectrum. morana-rtd.com Raman spectroscopy is generally less sensitive to interference from water, which can be an advantage depending on the sample preparation. mdpi.com

Hydrogen bonding significantly influences the vibrational spectra of this compound. The oxime's hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom, the oxygen of the hydroxyl group, and the carbonyl oxygen can act as acceptors. Intermolecular hydrogen bonding (e.g., O-H···N or O-H···O=C) causes the O-H stretching band in the IR spectrum to broaden and shift to a lower frequency (typically from a sharp band around 3600 cm⁻¹ for a free O-H to a broad band in the 3400-3100 cm⁻¹ region). nih.govresearchgate.net

The specific conformation of the molecule can also lead to subtle shifts in the vibrational frequencies of the alkyl chain C-H bending and rocking modes. osti.gov The flexibility of the hexyl chain means the molecule can adopt various conformations in solution, which may result in broader, less-defined peaks in the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Electron Ionization (EI-MS) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV) chemguide.co.ukunimi.it. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+) unimi.it. The high energy involved often causes the molecular ion to break apart into smaller, characteristic fragment ions chemguide.co.uk. EI-MS is highly reproducible and suitable for relatively volatile and thermally stable compounds with molecular weights generally below 600 amu chemguide.co.uk.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is ideal for analyzing less volatile and thermally labile molecules, including larger biomolecules nih.gov. In ESI, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase nih.gov. This method typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule nih.gov.

Fragmentation Pattern Analysis for Structural Confirmation

The pattern of fragments produced in a mass spectrometer is akin to a molecular fingerprint, providing valuable clues about the compound's structure.

In EI-MS , the extensive fragmentation is highly informative. The molecular ion undergoes cleavage at its weakest bonds, and the resulting fragment ions are analyzed. The mass differences between the molecular ion and the fragment peaks correspond to the loss of specific neutral groups. For an α-keto oxime like this compound, characteristic fragmentation would be expected to occur via cleavage of the bonds adjacent to the carbonyl (C=O) and oxime (C=N-OH) groups (α-cleavage) miamioh.edu. For example, cleavage of the bond between C3 and C4 would yield specific acylium ions.

In ESI-MS , fragmentation is typically induced deliberately in a subsequent step using techniques like tandem mass spectrometry (MS/MS) fda.gov. In an MS/MS experiment, the intact protonated molecule [M+H]+ is selected and then broken apart by collision-induced dissociation (CID). The resulting product ions provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios with very high accuracy, typically to within a few parts per million (ppm) mdpi.comnist.gov.

This precision allows for the determination of a compound's exact mass. Since each element has a unique exact mass (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the exact mass of a molecule is unique to its elemental formula nist.gov. By comparing the experimentally measured exact mass from HRMS with calculated masses for possible chemical formulas, the unambiguous elemental composition of this compound (C₁₀H₁₉NO₂) could be confirmed, distinguishing it from any other compounds with the same nominal mass mdpi.com.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Crystallography for Solid-State Structure

For this technique, a single, high-quality crystal of the compound is required libretexts.org. The crystal is mounted in an X-ray diffractometer and rotated while being irradiated with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities researchgate.net.

By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom in the solid state libretexts.org. This analysis provides an unambiguous confirmation of the molecule's connectivity and its three-dimensional structure (conformation) as it exists in the crystal libretexts.orgresearchgate.net.

Elucidation of Bond Lengths, Angles, and Intermolecular Interactions

The primary output of a single-crystal X-ray diffraction experiment is a detailed model of the molecular structure. From this model, precise geometric parameters can be extracted.

Bond Lengths and Angles: The exact distances between bonded atoms (bond lengths) and the angles between adjacent bonds can be determined with high precision nih.gov. This data provides fundamental information about the molecule's geometry and bonding characteristics.

Intermolecular Interactions: The analysis also reveals how molecules are arranged and packed within the crystal lattice. This allows for the identification and characterization of non-covalent interactions, such as hydrogen bonds (e.g., between the oxime's hydroxyl group and a neighboring molecule's oxygen or nitrogen atom) and van der Waals forces, which govern the crystal's stability and physical properties nih.govnih.gov.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational studies published focusing solely on the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on the "Theoretical and Computational Studies of this compound" that adheres to the requested outline and maintains scientific accuracy. The subsections listed below, which were requested for the article, require specific research data that is not available for this particular compound:

Theoretical and Computational Studies of 4 Hydroxyimino Decan 3 One

Mechanistic Studies and Reaction Pathways

Solvent Effects in Computational Models

Generating content for these sections without specific studies on 4-(Hydroxyimino)decan-3-one would result in speculation and would not be a factual representation of current scientific knowledge.

4 Hydroxyimino Decan 3 One As a Building Block in Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The arrangement of functional groups in 4-(hydroxyimino)decan-3-one provides a robust platform for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials.

Synthesis of Isoxazoles and Oxadiazoles

The α-hydroxyimino ketone structure is a key synthon for the formation of five-membered aromatic rings containing nitrogen and oxygen.

Isoxazoles: The synthesis of isoxazoles from α-hydroxyimino ketone precursors is a well-established transformation. One common pathway involves the in situ generation of a nitrile oxide from the oxime functionality, which can then undergo a [3+2] cycloaddition reaction with an alkyne. nih.govnih.gov For this compound, this would typically first involve the conversion of the oxime to a hydroxamoyl chloride or a similar intermediate, followed by base-induced elimination to form the nitrile oxide. The presence of the adjacent ketone offers further synthetic possibilities, such as intramolecular cyclization pathways under specific conditions. Alternatively, α-nitro ketones, which can be derived from α-hydroxyimino ketones, can be dehydrated to form nitrile oxides and subsequently react with alkynes to yield 3-acylisoxazoles. organic-chemistry.org

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can also be achieved using this compound as a starting material. A prevalent method involves the reaction of the oxime (or its corresponding amidoxime (B1450833) derivative) with a nitrile-containing reagent. For instance, treatment of an amidoxime with a nitrile in the presence of a mild catalyst like PTSA-ZnCl₂ can efficiently produce 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org Another approach is the oxidative cyclization of N-acyl amidines or related intermediates derived from the α-hydroxyimino ketone. nih.gov These methods provide a direct route to incorporating the core structure of this compound into the oxadiazole ring system.

HeterocycleGeneral MethodReagents/ConditionsRef.
Isoxazole1,3-Dipolar Cycloaddition1. Conversion to hydroxamoyl chloride 2. Base (e.g., Et₃N) 3. Alkyne nih.gov
IsoxazoleFrom α-nitro ketone1. Oxidation of oxime 2. Dehydration (e.g., NaHSO₄/SiO₂) 3. Alkyne organic-chemistry.org
1,2,4-OxadiazoleFrom Amidoxime1. Conversion to amidoxime 2. Nitrile, PTSA-ZnCl₂ organic-chemistry.org
1,3,4-OxadiazoleOxidative Cyclization1. Conversion to hydrazide-hydrazone 2. Oxidizing agent (e.g., IBX/TEAB) organic-chemistry.org

Pathways to Pyrroles, Pyridines, and other N-Heterocycles

The synthetic utility of this compound extends to the formation of other significant nitrogen heterocycles, including pyrroles and pyridines.

Pyrroles: A key strategy for pyrrole (B145914) synthesis is the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester. wikipedia.org The α-hydroxyimino group of this compound can be readily reduced to the corresponding α-amino ketone, 4-aminodecan-3-one. This intermediate is highly reactive and is typically generated in situ for immediate reaction. Condensation of this α-amino ketone with a suitable dicarbonyl compound under acidic conditions leads to the formation of a polysubstituted pyrrole. wikipedia.org More contemporary methods involve multicomponent reactions where α-hydroxyketones react with amines and other components to form pyrroles in a single step. nih.gov

Pyridines: The synthesis of pyridines can be accomplished through various condensation strategies. For instance, α,β-unsaturated ketoximes are known to react with alkynes in the presence of rhodium catalysts to form highly substituted pyridines through a cascade of C-H bond functionalization, electrocyclization, and dehydration. nih.gov While this compound is not an α,β-unsaturated oxime itself, it can be chemically modified to participate in such cyclizations. A more direct route involves its conversion to the α-amino ketone intermediate, which can then participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and oxidation to furnish the pyridine (B92270) ring.

Other N-Heterocycles: The vicinal keto-oxime functionality is also a precursor to pyrazines. The reduction of the oxime to an amine followed by self-condensation of the resulting α-amino ketone can lead to the formation of a dihydropyrazine (B8608421) intermediate, which upon oxidation yields the aromatic pyrazine. The reaction of α-hydroxy ketones with nitrogen sources like ammonium (B1175870) hydroxide (B78521) is also a known route to substituted pyrazines. researchgate.net

Intermediate for the Synthesis of Amines and Diamines

This compound is an effective precursor for synthesizing valuable amino compounds, including 1,2-amino alcohols and potentially 1,2-diamines, through the selective reduction of its functional groups.

The reduction of the hydroxyimino group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal hydrides (e.g., LiAlH₄), or dissolving metal reductions. stackexchange.com Concurrently or sequentially, the ketone carbonyl group can be reduced to a secondary alcohol.

The stereochemical outcome of these reductions can often be controlled. The reduction of the ketone can yield either syn or anti 1,2-amino alcohols depending on the choice of reducing agent and the directing influence of the adjacent nitrogen substituent. nih.gov

TransformationProduct TypeTypical Reducing AgentsKey FeaturesRef.
Oxime ReductionPrimary AmineH₂/Pd/C, LiAlH₄, NaBH₄/I₂Yields α-amino ketone or 1,2-amino alcohol if ketone is also reduced. wikipedia.orgstackexchange.com
Ketone ReductionSecondary AlcoholNaBH₄, LiAlH₄Can be performed selectively in the presence of the oxime under controlled conditions. wikipedia.org
Reductive AminationSecondary/Tertiary AmineAmine, NaBH₃CN or NaBH(OAc)₃Converts the ketone into a new amine functionality. wikipedia.orgmasterorganicchemistry.com

Furthermore, the ketone functionality can undergo reductive amination. libretexts.org This one-pot reaction involves treating this compound with an amine (primary or secondary) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This process first forms an intermediate imine or enamine at the C-3 position, which is then reduced to afford a new amine. If the oxime at C-4 is subsequently or simultaneously reduced, this provides a pathway to 1,2-diamine derivatives.

Role in Complex Molecule Synthesis and Diversification

The α-hydroxyimino ketone motif is a valuable component in the strategic synthesis of complex molecules and in the generation of diverse chemical libraries. Its ability to be transformed into various other functional groups and heterocyclic systems makes it a versatile linchpin in multi-step synthetic sequences.

In total synthesis, α-ketol and related α-iminol rearrangements, which can be accessed from precursors like this compound, are employed for strategic bond formations and ring expansions. nih.gov These rearrangements can create new carbon skeletons under relatively mild conditions. The conversion of the α-hydroxyimino ketone to an α-amino ketone provides a chiral building block (if resolved or synthesized enantioselectively) that is frequently incorporated into natural products and pharmaceutical agents. nih.gov

The use of multicomponent reactions (MCRs) highlights the diversification potential of this scaffold. For example, a three-component reaction involving an α-hydroxyketone (derivable from the subject compound), an oxoacetonitrile, and an aniline (B41778) can rapidly generate a library of complex pyrrole-based drug candidates. nih.gov This approach allows for the efficient exploration of structure-activity relationships by systematically varying the substituents on the reacting partners.

Future Research Directions for 4 Hydroxyimino Decan 3 One

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 4-(Hydroxyimino)decan-3-one should prioritize the exploration of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous reagents.

Current synthetic approaches to oximes often involve traditional condensation reactions that may use organic solvents and require purification steps that generate significant waste. Green chemistry offers several promising avenues to overcome these limitations.

Key research areas include:

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions, such as grindstone chemistry, can significantly reduce the environmental impact. rsc.org Similarly, exploring synthesis in aqueous media, potentially with the aid of catalysts like Hyamine®, presents an eco-friendly alternative to conventional organic solvents. acs.org

Natural Acid Catalysis: The use of natural and renewable acid catalysts, such as those derived from fruit juices, could offer a green and cost-effective approach to the synthesis of this compound.

Mechanochemistry: Mechanochemical methods, which involve reactions induced by mechanical force (e.g., ball milling), can lead to solvent-free, high-yielding syntheses of ketoximes. nsf.gov This approach could be particularly advantageous for the large-scale production of this compound.

Biocatalysis: The use of enzymes as catalysts for oxime formation is a largely unexplored but highly promising area. Biocatalytic methods could offer high selectivity and operate under mild reaction conditions, further enhancing the sustainability of the synthesis.

Photocatalysis: Light-driven synthetic methods are gaining traction as a sustainable tool in organic synthesis. Exploring photocatalytic routes to this compound could lead to novel and efficient reaction pathways.

A comparative analysis of potential sustainable synthetic methods is presented in Table 1.

Synthetic Method Potential Advantages Key Research Challenges
Solvent-Free Grinding Reduced solvent waste, potentially faster reaction times.Scalability, heat management.
Aqueous Synthesis Environmentally benign solvent, potential for catalyst recycling.Solubility of starting materials, catalyst stability.
Natural Acid Catalysis Renewable and inexpensive catalysts.Catalyst efficiency and reusability, reaction optimization.
Mechanochemistry High efficiency, solvent-free, applicable to a range of ketones.Control over reaction parameters, equipment requirements.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and optimization, substrate specificity.
Photocatalysis Use of light as a renewable energy source, novel reactivity.Catalyst design, understanding reaction mechanisms.

Exploration of Advanced Catalytic Applications for the Oxime Functionality

The oxime group in this compound is not merely a passive functional group; it possesses inherent reactivity that can be harnessed for catalytic applications. Future research should delve into the potential of this functionality in both organocatalysis and as a ligand for metal-based catalysis.

Potential research avenues include:

Organocatalysis: Oximes have been shown to act as "soft" oxygen nucleophiles in organocatalytic reactions, such as enantioselective conjugate additions to nitroacrylates. acs.org The specific steric and electronic properties of this compound could be exploited to develop novel organocatalysts for asymmetric synthesis.

Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms of the oxime group can coordinate to metal centers, making this compound a potential ligand for various catalytic transformations. Research could focus on synthesizing and characterizing metal complexes of this oxime and evaluating their catalytic activity in reactions such as cross-coupling, oxidation, and reduction.

Bioconjugation Catalysis: Oxime ligation is a widely used bioconjugation technique. While typically not catalytic in itself, the development of aniline-based catalysts has significantly enhanced the rate of oxime formation at neutral pH. acs.orgnih.gov Investigating the catalytic efficiency of novel catalysts for the ligation of this compound to biomolecules could be a fruitful area of research.

Investigations into Supramolecular Chemistry Involving this compound

The ability of the oxime group to participate in hydrogen bonding makes this compound an attractive building block for the construction of supramolecular assemblies. iucr.orgiucr.orgscispace.com The interplay between the polar oxime head and the nonpolar decan-3-one tail could lead to the formation of interesting and functional self-assembled structures.

Future research in this area could focus on:

Hydrogen-Bonded Networks: Systematic studies of the hydrogen-bonding patterns in the solid state of this compound and its derivatives could reveal preferences for the formation of dimers, catemers, or more complex networks. scispace.comnih.gov

Self-Assembly in Solution: Investigating the self-assembly behavior of this compound in various solvents could lead to the formation of micelles, vesicles, or gels with potential applications in drug delivery or materials science.

Host-Guest Chemistry: The oxime functionality could act as a recognition site for specific guest molecules, opening up possibilities for the development of sensors or separation materials.

Co-crystallization: Exploring the co-crystallization of this compound with other molecules, such as carboxylic acids, could lead to the formation of novel crystalline materials with tailored properties. iucr.orgiucr.org

Advanced Spectroscopic Characterization Under Extreme Conditions

Understanding the behavior of this compound under non-standard conditions is crucial for predicting its stability and reactivity in various environments. Advanced spectroscopic techniques can provide valuable insights into its structural and electronic properties under extremes of temperature and pressure.

Potential areas of investigation include:

Low-Temperature NMR Spectroscopy: Low-temperature NMR studies could be employed to investigate the conformational dynamics of the decan-3-one chain and to study the kinetics of E/Z isomerization around the C=N bond, which can be slow on the NMR timescale at room temperature. acs.org

High-Pressure Spectroscopy (Raman and IR): Applying high pressure can induce phase transitions and changes in intermolecular interactions. High-pressure Raman and IR spectroscopy could be used to probe the hydrogen-bonding network and conformational changes in this compound under compression.

Cryo-crystallography: Determining the crystal structure of this compound at cryogenic temperatures would provide a highly accurate picture of its solid-state conformation and packing, which can be compared with computational models.

Deeper Mechanistic Understanding of Complex Reactions via In Situ Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new reactivity. In situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Future research should focus on:

NMR Reaction Monitoring: Utilizing NMR spectroscopy to monitor the progress of reactions involving this compound can provide detailed kinetic and mechanistic information. beilstein-journals.orgprocess-nmr.com This could be applied to study its synthesis, catalytic reactions, or degradation pathways.

In Situ IR and Raman Spectroscopy: These techniques can be used to track changes in vibrational modes during a reaction, providing information about bond formation and cleavage. This would be particularly useful for studying the reactions of the oxime and carbonyl functionalities.

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing a theoretical framework to complement experimental in situ studies. researchgate.net This combined approach can lead to a comprehensive understanding of the mechanisms governing the reactivity of this compound.

Design and Synthesis of Advanced Materials Incorporating this compound Motifs

The unique combination of a reactive oxime functionality and a flexible alkyl chain makes this compound a promising candidate for incorporation into advanced materials.

Promising avenues for research include:

Oxime-Containing Polymers: The oxime group can be incorporated into polymer backbones or as pendant groups. koreascience.krresearchgate.net The reversible nature of the oxime bond can be exploited to create dynamic and self-healing materials. rsc.org Polymers incorporating the this compound motif could exhibit interesting thermal or mechanical properties.

Metal-Organic Frameworks (MOFs): The oxime functionality can act as a linker in the construction of MOFs. mdpi.comnih.gov The porosity and functionality of these materials could be tailored for applications in gas storage, separation, or catalysis. The long alkyl chain of this compound could influence the pore size and hydrophobicity of the resulting MOF.

Photoresponsive Materials: Oxime derivatives of certain cyclic ketones have been shown to exhibit photochromic properties. nih.gov Investigating the photochemical behavior of this compound and its derivatives could lead to the development of novel photoswitchable materials.

Surface Modification: The oxime group can be used to functionalize surfaces through oxime ligation. This could be used to create surfaces with specific wetting properties, biocompatibility, or catalytic activity.

A summary of potential advanced materials is presented in Table 2.

Material Type Incorporation Strategy Potential Properties and Applications
Polymers Incorporation into the main chain or as a pendant group.Self-healing materials, responsive hydrogels, functional coatings.
Metal-Organic Frameworks (MOFs) Use as an organic linker.Gas storage and separation, heterogeneous catalysis, sensing.
Photoresponsive Materials Derivatization to enhance photochromic behavior.Molecular switches, optical data storage, smart windows.
Functionalized Surfaces Covalent attachment via oxime ligation.Biocompatible coatings, catalytic surfaces, sensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.